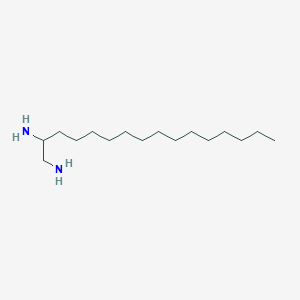![molecular formula C14H12ClN3O2 B1231686 N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)
N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)acetic acid [[amino(2-pyridinyl)methylidene]amino] ester is an organochlorine compound.
Applications De Recherche Scientifique
Versatility in Synthesis and Catalysis
The compound N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide, due to its structural composition, falls within the realm of heterocyclic N-oxide derivatives, which are renowned for their extensive utility in various chemical syntheses and catalytic processes. Such compounds, including the likes of pyridine and its N-oxide derivatives, are pivotal in organic synthesis, serving as versatile synthetic intermediates. Their applicability spans forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The heterocyclic N-oxide motif, in particular, has been instrumental in numerous advanced chemistry and drug development investigations, showcasing its significant potential in both catalytic and synthetic applications (Li et al., 2019).
Role in Coordination Chemistry
In coordination chemistry, compounds like this compound exhibit fascinating variability in their chemical properties and interactions with metal ions. Such compounds are integral to understanding the synthesis, properties, and structures of complex compounds, including their spectroscopic, magnetic, and biological activities. The review of literature up to a certain point highlights the diverse applications and significance of these compounds in coordination chemistry, suggesting potential areas of interest for future research (Boča et al., 2011).
Contribution to Optical Sensors and Medicinal Applications
Derivatives of compounds such as this compound, especially those based on pyrimidine, are of great interest in the synthesis of optical sensors due to their inherent ability to form both coordination and hydrogen bonds. This property renders them suitable for use as sensing probes. Moreover, their biological and medicinal applications further underscore their significance, making them valuable subjects for research in the field of coordination chemistry and medicinal chemistry (Jindal & Kaur, 2021).
Propriétés
Formule moléculaire |
C14H12ClN3O2 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-4-10(5-7-11)9-13(19)20-18-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,18) |
Clé InChI |
CBQHRZBYQRVNES-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N |
SMILES |
C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N |
SMILES canonique |
C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


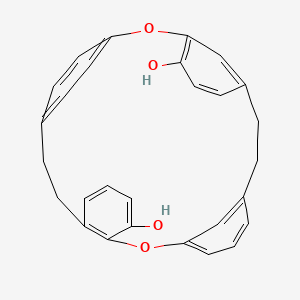


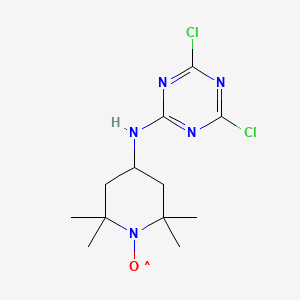
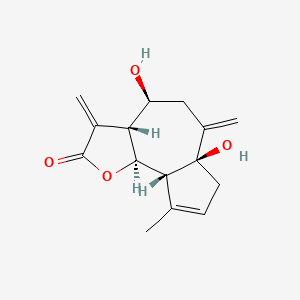


![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)

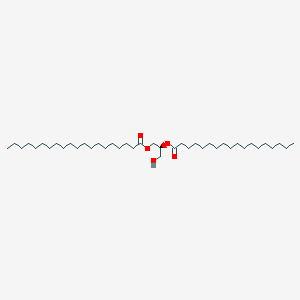
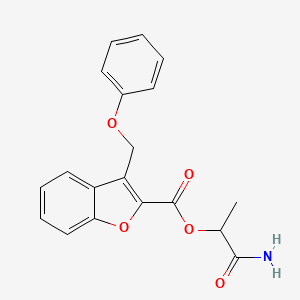

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)
